N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide
Description
N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide is a synthetic small molecule featuring a dibenzo[b,f][1,4]oxazepin scaffold substituted with an acetyl group at the 10-position and a 2-chlorobenzenesulfonamide moiety at the 2-position. Its molecular architecture combines a lipophilic dibenzoxazepine core with a sulfonamide group, which is often associated with enhanced target-binding specificity and metabolic stability in medicinal chemistry .
Properties
IUPAC Name |
N-(5-acetyl-6H-benzo[b][1,4]benzoxazepin-8-yl)-2-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-14(25)24-13-15-12-16(23-29(26,27)21-9-5-2-6-17(21)22)10-11-19(15)28-20-8-4-3-7-18(20)24/h2-12,23H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYALSSTBRTRNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a dibenzo[b,f][1,4]oxazepine core and a sulfonamide group. The molecular formula is with a molecular weight of approximately 408.47 g/mol. The presence of both the oxazepine and sulfonamide functionalities suggests potential interactions with various biological targets.
Pharmacological Effects
Research indicates that compounds containing the dibenzo[b,f][1,4]oxazepine moiety exhibit a variety of pharmacological activities, including:
Case Studies
- Calcium Channel Inhibition :
- Antidepressant Activity :
The mechanisms underlying the biological activity of this compound may involve:
- Receptor Interaction : The compound may interact with neurotransmitter receptors or ion channels (such as calcium channels), affecting cellular signaling pathways related to cardiovascular and neurological functions.
- Enzyme Inhibition : Sulfonamides often inhibit bacterial dihydropteroate synthase; however, the specific enzymatic targets for this compound remain to be fully elucidated.
Research Findings Summary
The following table summarizes key findings from recent studies related to the biological activity of similar compounds:
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related dibenzoxazepine and dibenzothiazepine derivatives, focusing on substituent effects, synthetic strategies, and physicochemical properties.
Structural Modifications and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Sulfonamide vs. Acetamide : Sulfonamides (e.g., in the target compound and ) generally exhibit stronger hydrogen-bonding capacity compared to acetamides (e.g., ), which may enhance target engagement .
- Heterocyclic Core : Thiazepine derivatives (e.g., ) replace oxygen with sulfur, increasing lipophilicity and altering conformational flexibility .
Physicochemical and Pharmacokinetic Insights
- logP Trends : The dimethoxybenzenesulfonamide analog (logP = 3.97) is less lipophilic than typical chlorophenyl derivatives (estimated logP ~4.5 for the target compound), highlighting the trade-off between halogenated aryl groups and solubility.
- Stereochemistry : The R-enantiomer of a thiazepine analog demonstrates the importance of chirality in biological activity, though the target compound is achiral .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
